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Mechanism of Action and Key Characteristics

CCT241161 is a small molecule inhibitor designed to target both pan-RAF kinases (BRAF, CRAF) and
SRC-family kinases (SFKs) like SRC and LCK [1]. This dual inhibition is a strategic approach to overcome
major resistance mechanisms and the paradoxical activation of the MAPK pathway seen with first-

generation BRAF inhibitors like vemurafenib [1] [2].

The compound was developed to inhibit the inactive conformation of BRAF V600E [1]. Its key innovation is
the ability to inhibit MEK/ERK signaling in melanomas with both BRAF and NRAS mutations without

inducing the paradoxical ERK activation that can occur in RAS mutant cells treated with selective BRAF

inhibitors [1] [3] [4].

Biochemical and Cellular Profiling Data

The tables below summarize quantitative data available for CCT241161.

Table 1: Kinase Inhibition Profile (In vitro ICso values)
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Kinase Target

CCT241161 ICso (M)

BRAF

BRAFV600E
CRAF

SRC

LCK

MEK1

COoT

0.1[1]

0.04 [1]

0.01 [1]

0.03 [1]

0.02 [1]

>10 [1]

>10 [1]

Table 2: Key In Vitro and In Vivo Experimental Findings

Model System

Key Finding

In Vitro Anti-
proliferation

Resistance Models

In Vivo Efficacy

In Vivo

Pharmacokinetics

In Vivo Tolerability

More potent inhibition of BRAF mutant melanoma cell growth compared to
PLX4720 (vemurafenib analog) [1].

Inhibited growth of melanoma cells and patient-derived xenografts (PDXs) with
acquired resistance to PLX4720 and intrinsic resistance to vemurafenib [1] [5].

Effective in BRAF mutant melanoma cells and patient-derived xenografts
resistant to BRAF or BRAF/MEK inhibitor combinations [1] [4].

Oral dosing at 10 mg/kg/day achieved plasma concentrations ~1 uM at 14
hours, with ~55% oral bioavailability [1].

Well tolerated in mice; 40 mg/kg defined as the maximum tolerated single
dose [1].

Signaling Pathway and Experimental Workflow
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The following diagram illustrates the primary signaling pathway targeted by CCT241161 and the

consequential inhibitory effects that underpin its "paradox-breaking" nature.
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Experimental Design Guidance

While the search results do not contain step-by-step laboratory protocols, they describe key experimental
contexts in which CCT241161 was tested. You can use this information as a framework for designing your

own protocols.

¢ Cell Line Models: The compound was evaluated in a panel of melanoma cell lines, including:

o BRAF mutant lines (e.g., WM266.4) to assess primary efficacy [1].

o BRAF/RAS wild-type lines (e.g., D35) to confirm selectivity and avoid paradoxical activation
[1].

o Acquired resistance models generated by continuous exposure of BRAF mutant cells (e.g.,
A375) to PLX4720 [1] [5].

o Key Assays and Readouts:

o Western Blotting: To demonstrate target engagement and pathway modulation by measuring
levels of phosphorylated MEK and ERK [1].

o Cell Proliferation/Viability Assays: (e.g., Glso determination) to compare the potency of
CCT241161 against clinical BRAF inhibitors [1].

o In Vivo Efficacy Studies: Using mouse xenograft models, including both cell line-derived
tumors and patient-derived xenografts (PDXs) from patients with intrinsic or acquired
resistance to vemurafenib [1] [5]. The cited studies used oral administration [1].

¢ Critical Controls: Always include a selective BRAF inhibitor (e.g., PLX4720) as a comparator to
highlight the "paradox-breaking" advantage of CCT241161 in RAS mutant or resistance settings [1].

Important Considerations for Researchers

¢ Clinical Status: Be aware that as of the latest publications (2015-2017), CCT241161 was in the
preclinical development stage [1] [6]. A compound from its series was slated for clinical trials, but its
current status is not confirmed in the search results.

e Compound Sourcing: You will need to source CCT241161 from commercial chemical suppliers or
through a custom synthesis contract. The molecular formula is C2sH27N703S (CAS Registry 1163719-
91-2) to aid in procurement and verification [6].

e Mechanism Context: The "paradox-breaking" feature stems from its profile as a pan-RAF inhibitor
that stabilizes a specific conformation, avoiding the issues of first-generation inhibitors that potently
induce RAF dimerization and subsequent ERK pathway activation in RAS-driven cells [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [CCT241161 inhibition SRC family kinases protocol]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548106#cct241161-

inhibition-src-family-kinases-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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